

# A Comparative Guide to CD73 Inhibitors: AB-680 (Quemliclustat) vs. Other Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | AB-680 ammonium |           |
| Cat. No.:            | B11929062       | Get Quote |

In the landscape of immuno-oncology, the inhibition of the CD73-adenosine axis has emerged as a promising strategy to overcome immunosuppression within the tumor microenvironment. [1][2][3] CD73, an ecto-5'-nucleotidase, plays a pivotal role in the production of extracellular adenosine, a potent immunosuppressive molecule.[1][4][5][6] By targeting CD73, novel therapeutics aim to restore and enhance anti-tumor immune responses. This guide provides a detailed comparison of AB-680 (quemliclustat), a first-in-class small-molecule CD73 inhibitor, with other CD73-targeting agents, focusing on their efficacy as supported by experimental data. [7][8]

### **Overview of AB-680 and Key Comparators**

AB-680 is a potent and selective small-molecule inhibitor of CD73.[5][8] Its design allows for greater tumor penetration compared to monoclonal antibodies.[7] A key comparator is oleclumab (MEDI9447), a human monoclonal antibody that also targets CD73.[9][10] Currently, there are 18 CD73 inhibitors in clinical trials, highlighting the significance of this target in cancer therapy.[4][11]

### **Comparative Efficacy and Clinical Data**

The following tables summarize the available quantitative data on the efficacy of AB-680 and oleclumab from clinical trials.

Table 1: Comparison of AB-680 and Oleclumab Efficacy in Pancreatic Cancer



| Feature                        | AB-680 (Quemliclustat)                                              | Oleclumab                                      |
|--------------------------------|---------------------------------------------------------------------|------------------------------------------------|
| Trial Name                     | ARC-8 (Phase 1/1b)[7]                                               | Phase I/II Study[9][10]                        |
| Cancer Type                    | Metastatic Pancreatic Ductal<br>Adenocarcinoma (PDAC)[7]            | Advanced Pancreatic  Cancer[9][10]             |
| Treatment Combination          | AB-680 + nab-paclitaxel + gemcitabine + zimberelimab (anti-PD-1)[7] | Oleclumab + durvalumab (anti-<br>PD-L1)[9][10] |
| Line of Therapy                | First-line[7]                                                       | Second- or third-line[9][10]                   |
| Number of Patients (evaluable) | 17[7][12]                                                           | 20[9][10]                                      |
| Objective Response Rate (ORR)  | 41% (7/17)[7][12]                                                   | 10% (2/20) - Partial<br>Response[9][10]        |
| Disease Control Rate (DCR)     | 85% (11/13) for patients on treatment >16 weeks[7]                  | 25% (5/20) - includes Stable<br>Disease[9][10] |

Table 2: Efficacy of Oleclumab in Advanced Colorectal Cancer

| Feature                        | Oleclumab                                     |
|--------------------------------|-----------------------------------------------|
| Trial Name                     | Phase I/II Study[9][10]                       |
| Cancer Type                    | Advanced Colorectal Cancer (CRC)[9][10]       |
| Treatment Combination          | Oleclumab + durvalumab (anti-PD-L1)[9][10]    |
| Line of Therapy                | Second- to fifth-line[9][10]                  |
| Number of Patients (evaluable) | 21[9][10]                                     |
| Objective Response Rate (ORR)  | 4.8% (1/21) - Partial Response[9][10]         |
| Disease Control Rate (DCR)     | 14.3% (3/21) - includes Stable Disease[9][10] |

### **Preclinical Data Highlights**



Preclinical studies have demonstrated the potential of AB-680. In a B16F10 melanoma mouse model, the combination of AB-680 and an anti-PD-1 antibody resulted in significantly decreased tumor burden and increased survival compared to vehicle control.[8] AB-680 has a high potency with a Ki of 5 pM and has been shown to restore T-cell proliferation and cytokine secretion that is dampened by adenosine.[5][8]

# Experimental Protocols ARC-8 Study (AB-680)

- Study Design: This is a Phase 1/1b, multicenter, open-label study evaluating the safety, tolerability, and clinical activity of AB-680. The Phase 1 portion followed a 3+3 doseescalation design.[7][12]
- Patient Population: The study enrolled patients with previously untreated, metastatic pancreatic ductal adenocarcinoma.[7]
- Treatment Regimen: Patients received AB-680 at escalating doses (25 mg, 50 mg, 75 mg, or 100 mg) intravenously every two weeks, in combination with standard doses of nab-paclitaxel, gemcitabine, and zimberelimab (an anti-PD-1 antibody).[12] The 100mg dose of AB-680 every two weeks was selected for the Phase 1b expansion.[7]

### Phase I/II Study (Oleclumab)

- Study Design: This was a first-in-human, Phase I dose-escalation and expansion study. The dose-escalation phase also utilized a 3+3 design.[9][10]
- Patient Population: The study included patients with advanced, previously treated solid tumors, including pancreatic cancer and colorectal cancer.[13]
- Treatment Regimen: Patients received escalating doses of oleclumab intravenously, either as a monotherapy or in combination with durvalumab (an anti-PD-L1 antibody) administered every two weeks until disease progression.[9][10]

# Visualizing the Mechanism and Experimental Design Signaling Pathway of CD73 Inhibition









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]



- 4. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 7. Arcus Biosciences Arcus Biosciences Presents Promising Initial Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer [investors.arcusbio.com]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73
   Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity PMC
   [pmc.ncbi.nlm.nih.gov]
- 9. Safety, efficacy and pharmacodynamics (PD) of MEDI9447 (oleclumab) alone or in combination with durvalumab in advanced colorectal cancer (CRC) or pancreatic cancer (panc). - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CD73 Inhibitor Shows Promise as Part of Combination Therapy for Metastatic Pancreatic Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 13. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Guide to CD73 Inhibitors: AB-680 (Quemliclustat) vs. Other Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929062#ab-680-versus-other-cd73-inhibitors-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com